molecular formula C11H18O2 B14281369 Ethyl 5-ethylhepta-3,4-dienoate CAS No. 144222-75-3

Ethyl 5-ethylhepta-3,4-dienoate

Cat. No.: B14281369
CAS No.: 144222-75-3
M. Wt: 182.26 g/mol
InChI Key: SYRDMURGPMSDGP-UHFFFAOYSA-N
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Description

Ethyl 5-ethylhepta-3,4-dienoate is an organic compound with the molecular formula C11H18O2. It is an ester derived from heptadienoic acid and ethanol. This compound is characterized by its unique structure, which includes a conjugated diene system and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethylhepta-3,4-dienoate can be synthesized through several methods. One common approach involves the esterification of 5-ethylhepta-3,4-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethylhepta-3,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols, depending on the reagents used.

Scientific Research Applications

Ethyl 5-ethylhepta-3,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-ethylhepta-3,4-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The conjugated diene system can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 5-ethylhepta-3,4-dienoate can be compared with other similar compounds such as:

    Ethyl 5,5-dimethylhexa-2,3-dienoate: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Ethyl 5-chloropenta-2,4-dienoate: Contains a chlorine atom, which significantly alters its chemical properties and reactivity.

These comparisons highlight the unique features of this compound, such as its specific reactivity patterns and applications in various fields.

Properties

CAS No.

144222-75-3

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C11H18O2/c1-4-10(5-2)8-7-9-11(12)13-6-3/h7H,4-6,9H2,1-3H3

InChI Key

SYRDMURGPMSDGP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=CCC(=O)OCC)CC

Origin of Product

United States

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